(4-Chlorophenyl)(1H-pyrrol-3-yl)methanone
Overview
Description
(4-Chlorophenyl)(1H-pyrrol-3-yl)methanone is an organic compound with the molecular formula C11H8ClNO. It is a member of the pyrrole family, which is known for its significant biological and chemical properties. This compound features a pyrrole ring substituted with a 4-chlorophenyl group and a methanone group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with pyrrole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically purified using industrial-scale chromatography or crystallization techniques to achieve high purity levels required for various applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in electrophilic substitution reactions, particularly at the pyrrole ring, due to the electron-rich nature of the pyrrole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution at specific positions on the pyrrole ring.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(4-Chlorophenyl)(1H-pyrrol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(4-Bromophenyl)(1H-pyrrol-3-yl)methanone: Similar structure but with a bromine atom instead of chlorine.
(4-Methylphenyl)(1H-pyrrol-3-yl)methanone: Similar structure but with a methyl group instead of chlorine.
(4-Nitrophenyl)(1H-pyrrol-3-yl)methanone: Similar structure but with a nitro group instead of chlorine.
Uniqueness: (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity to biological targets and its overall stability .
Properties
IUPAC Name |
(4-chlorophenyl)-(1H-pyrrol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)11(14)9-5-6-13-7-9/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSLXEUIQZMKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505651 | |
Record name | (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62128-38-5 | |
Record name | (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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